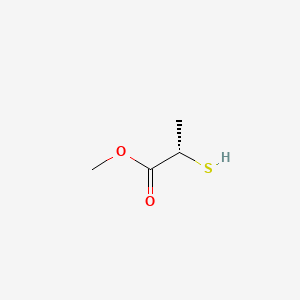

Methyl 2-mercaptopropionate, (S)-

Description

Significance of Chiral Thiol-Containing Esters in Advanced Organic Chemistry

Chiral thiol-containing esters, such as (S)-Methyl 2-mercaptopropionate, are of considerable importance in advanced organic chemistry due to the unique reactivity conferred by the thiol and ester groups, combined with the stereochemical control offered by the chiral center. Organosulfur compounds are integral to many biologically active molecules, pharmaceuticals, and polymers. acs.orgbeilstein-journals.orgnih.gov The presence of a sulfur atom is a key feature in numerous top-selling drugs. beilstein-journals.orgnih.gov

Thioesters are recognized as being more reactive than their oxygen-based ester counterparts, acting as superior acylating agents in reactions with carbon-centered nucleophiles and in aminolysis. researchgate.net This enhanced reactivity, coupled with the stability of thioesters under certain hydrolytic conditions, makes them versatile intermediates in organic synthesis. researchgate.net

The chirality of these molecules is crucial for asymmetric synthesis, a field focused on creating specific stereoisomers of a target molecule. uwindsor.ca Chiral thiol-containing esters can be used as chiral auxiliaries or building blocks to introduce a specific stereocenter into a new molecule, which is vital for producing pharmaceuticals and agrochemicals where only one enantiomer exhibits the desired biological activity. ontosight.aivulcanchem.comuwindsor.ca The ability to synthesize enantiomerically pure organosulfur compounds is a significant area of research, driven by their roles in biological systems and medicinal chemistry. beilstein-journals.orgnih.gov

Evolution of Research Interest in Mercaptopropionates

Research into mercaptopropionates and their derivatives has evolved significantly over the decades, expanding from fundamental synthesis to sophisticated applications in biotechnology and materials science. While polythioesters (PTEs), polymers derived from thioester monomers, were first chemically synthesized around 70 years ago, they initially saw limited commercial use due to high production costs. mdpi.com However, a resurgence of interest has been driven by modern biotechnology. Researchers have successfully biosynthesized copolymers of 3-mercaptopropionate (B1240610) (3MP), demonstrating a shift towards creating biodegradable and bio-based plastics to address environmental concerns over plastic waste. mdpi.com

In recent years, the unique properties of the thiol group in mercaptopropionates have been exploited in materials science. A notable application is in the synthesis of quantum dots (QDs), which are semiconductor nanocrystals with applications in electronics and bio-imaging. researchgate.net Mercapto acids, including derivatives of mercaptopropionic acid, are used as stabilizing ligands or capping agents to control the growth, size, and fluorescent properties of QDs. researchgate.net

Furthermore, mercaptopropionates are key components in thiol-ene "click" chemistry, a set of powerful and efficient reactions used for polymer modification and the creation of advanced materials. mpg.de This chemistry has been used to fabricate degradable polymer microspheres through photopolymerization, a technique with significant potential in the biomedical field for applications like drug delivery. rsc.org This trajectory from basic synthesis to enabling roles in nanotechnology and advanced polymer chemistry illustrates the expanding research landscape for mercaptopropionates.

Overview of Principal Academic Research Areas for the Chemical Compound

The principal academic research areas for (S)-Methyl 2-mercaptopropionate and its close structural relatives are centered on its utility as a chiral building block and a reactive thiol-containing molecule. The key research domains include asymmetric synthesis, pharmaceutical and agrochemical development, and materials science.

Key Research Areas for (S)-Methyl 2-mercaptopropionate

| Research Area | Focus and Application Examples |

| Asymmetric Synthesis | Utilized as a chiral auxiliary or intermediate to introduce stereocenters. vulcanchem.com For example, it has been used in the synthesis of thiolated cinchonidine (B190817), a precursor for catalysts in asymmetric reactions. nih.gov |

| Pharmaceuticals | Serves as a starting material or intermediate in the synthesis of complex, biologically active molecules and potential drug candidates. ontosight.aiontosight.ai Its structural motifs are found in compounds developed as platelet-activating factor antagonists. oup.com |

| Polymer & Materials Science | Employed in the creation of novel polymers and functional materials. A related precursor, 3-mercapto-2-methylpropionic acid, has been used to biosynthesize a new polythioester with rubber-like elasticity. mdpi.com Mercaptopropionates are also used in thiol-ene photopolymerization to create materials like degradable microspheres. rsc.org |

| Biochemical Studies | Used in studies related to thiol-containing compounds and their roles in biological systems. ontosight.ai The thiol group allows it to participate in reactions like native chemical ligation for the synthesis of peptide thioesters, which are crucial intermediates in studying proteins like ubiquitin. nih.gov |

Structure

2D Structure

Properties

CAS No. |

132958-63-5 |

|---|---|

Molecular Formula |

C4H8O2S |

Molecular Weight |

120.17 g/mol |

IUPAC Name |

methyl (2S)-2-sulfanylpropanoate |

InChI |

InChI=1S/C4H8O2S/c1-3(7)4(5)6-2/h3,7H,1-2H3/t3-/m0/s1 |

InChI Key |

SNWKNPMDQONHKK-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)S |

Canonical SMILES |

CC(C(=O)OC)S |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for S Methyl 2 Mercaptopropionate and Its Derivatives

Direct Synthetic Routes to (S)-Methyl 2-Mercaptopropionate

The primary challenge in synthesizing (S)-Methyl 2-mercaptopropionate lies in maintaining the integrity of the chiral center. Direct esterification of the corresponding carboxylic acid is a common approach, though other methods starting from different chiral precursors have also been explored.

Esterification of Chiral 2-Mercaptopropionic Acid

The direct esterification of (S)-2-mercaptopropionic acid with methanol (B129727) is a straightforward method for preparing its methyl ester. To facilitate this reaction under mild conditions, which is crucial to prevent side reactions and racemization, various catalytic systems can be employed.

One effective method involves the use of a strongly acidic ion-exchange resin, such as Dowex 50W-X8 (H+-form). acs.orgnih.gov This heterogeneous catalyst allows for easy separation from the reaction mixture upon completion. The reaction is typically carried out by stirring the chiral acid with the resin in methanol. acs.orgnih.gov This approach has proven successful for the esterification of similar molecules like L-cysteine, yielding the corresponding methyl ester in good yields. acs.orgnih.gov

Another strategy involves the use of 2,2-dimethoxypropane (B42991) in methanol with a catalytic amount of hydrochloric acid. This system serves to selectively esterify aliphatic carboxylic acids. researchgate.net General methods for esterification, such as those employing a 2,2'-biphenol-derived phosphoric acid catalyst, could also be applied, offering the advantage of not requiring the removal of water. organic-chemistry.org

Table 1: Catalytic Systems for Esterification

| Catalyst System | Reagents | Key Features |

| Ion-Exchange Resin | Dowex 50W-X8 (H+-form), Methanol | Heterogeneous catalyst, mild conditions, easy workup. acs.orgnih.gov |

| Acidic Dehydrating Agent | 2,2-Dimethoxypropane, Methanol, HCl (cat.) | Selective for aliphatic acids. researchgate.net |

| Phosphoric Acid Catalyst | 2,2'-Biphenol-derived phosphoric acid, Toluene | Homogeneous catalysis, no water removal needed. organic-chemistry.org |

Process Optimization for Enantiomeric Purity

A critical aspect of synthesizing a chiral molecule like (S)-Methyl 2-mercaptopropionate is the preservation of its enantiomeric purity. Nucleophilic substitution reactions, often employed in the synthesis of mercapto-acid derivatives, can be prone to racemization, especially when using an excess of nucleophiles like thioacetate (B1230152) or thiobenzoate. rsc.org This is attributed to a secondary SN2 displacement where the initially formed acetylthio or benzoylthio group acts as a leaving group. rsc.org

To mitigate racemization and enhance enantiomeric purity, several strategies can be implemented:

Catalyst Selection: The use of chiral catalysts, such as those derived from Cinchona alkaloids, can induce high stereoselectivity in addition reactions. acs.org

Enzymatic Resolution: Biocatalysts, particularly lipases, can be employed for kinetic resolution, a process that can significantly improve the enantiomeric excess of the final product. acs.org

Controlled Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry is crucial. For instance, in resolutions, allowing the reaction to proceed to approximately 50% completion can often maximize the enantiomeric purity of the remaining starting material or the product.

Purification Techniques: Classical resolution through the formation of diastereomeric salts with a chiral resolving agent, followed by recrystallization, is a powerful method for achieving high levels of chiral purity, often exceeding 99.9%. acs.org

Preparation of Functionalized Derivatives and Analogues

(S)-Methyl 2-mercaptopropionate serves as a versatile starting material for the synthesis of a variety of functionalized molecules, leveraging the reactivity of its thiol and ester groups.

Synthesis of Mercapto-Substituted Quinolone Derivatives

The quinolone scaffold is a key feature in many pharmacologically active compounds. Mercaptopropionates can be used to introduce sulfur-containing side chains to this heterocyclic system. One-pot, three-component cyclocondensation reactions have been developed to synthesize complex quinolone derivatives. For example, a reaction between a quinoline (B57606) hydrazide, a substituted benzaldehyde, and 3-mercaptopropionic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can yield mercapto-substituted quinoline carboxamides. mdpi.com

Another approach involves the use of β-halovinylaldehydes derived from quinolines as precursors. clockss.org These can react with mercapto-esters in the presence of a base to form thieno-fused quinoline systems. clockss.org Furthermore, patents describe the synthesis of 2-substituted quinoline dioic acids where methyl 3-mercaptopropanoate is a key reagent in the construction of a side chain containing thioether linkages. google.com

Table 2: Examples of Quinolone Derivative Synthesis

| Starting Materials | Reagents | Product Type |

| Quinoline hydrazide, Benzaldehyde, 3-Mercaptopropionic acid | EDC, THF | 3-Hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide. mdpi.com |

| 2-Chloro-3-formylquinoline, 3-Aminocoumarin | Acetic Acid, Pyridine | Fused quinoline heterocycles. clockss.org |

| Dimethyl 3-(2-(7-chloroquinolin-2-yl)ethenyl)phenylmalonate | Methyl 3-mercaptopropanoate, Trimethylsilyl (B98337) chloride | Methyl 5-(3-(2-(7-chloroquinolin-2-yl)ethenyl)phenyl)-8-dimethylcarbamyl-4,6-dithiaoctanoate. google.com |

Formation of S-Nitrosomercapto Compounds and Related Structures

S-Nitrosomercapto compounds are a class of molecules with interesting biological activities. The synthesis of these derivatives can be achieved from mercapto-esters like (S)-Methyl 2-mercaptopropionate. A general synthetic scheme involves the initial preparation of a mercapto-precursor which is then nitrosated. google.com For instance, synthetic routes have been developed for compounds like methyl (S)-2-(benzothiazol-2-yl)amino-3-mercapto-3-methyl-butyrate. google.com The formation of the S-nitroso group is typically achieved by treating the corresponding thiol with a nitrosating agent, such as tert-butyl nitrite (B80452) or an acidified solution of sodium nitrite. The stability of the resulting S-nitrosomercapto compound is often dependent on the pH of the medium. google.com

Generation of Thiolated Cinchona Alkaloid Adducts

Cinchona alkaloids are widely used as chiral catalysts and ligands in asymmetric synthesis. The modification of their structure by introducing a thiol-containing moiety can lead to new catalysts with altered reactivity and selectivity. The vinyl group present in Cinchona alkaloids like cinchonidine (B190817) and quinine (B1679958) provides a reactive handle for such modifications.

A common method for attaching a mercapto-ester to a Cinchona alkaloid is the thiol-ene "click" reaction. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN). For example, reacting cinchonidine with methyl 3-mercaptopropionate (B1240610) in the presence of AIBN leads to the formation of the corresponding thiolated Cinchona alkaloid adduct. This modified alkaloid can then be further functionalized, for instance, by quaternization with dihalides to create dimeric chiral catalysts.

Amide Derivatives from L-Cysteine Methyl Ester

The synthesis of amide derivatives from L-cysteine methyl ester represents a versatile approach to new molecules. L-cysteine, a naturally occurring amino acid, serves as a readily available chiral starting material. The esterification of L-cysteine followed by coupling with various carboxylic acids provides a direct route to a diverse library of amide compounds.

A general procedure for synthesizing these amide derivatives involves the initial preparation of L-cysteine methyl ester from L-cysteine, often using thionyl chloride in methanol. tandfonline.com This is followed by a coupling reaction with a selected carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent like tetrahydrofuran (B95107) (THF). tandfonline.com This method has been successfully employed to synthesize a series of amide derivatives by reacting L-cysteine methyl ester with various substituted aromatic and aliphatic carboxylic acids. tandfonline.com The reaction proceeds via the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amino group of the L-cysteine methyl ester to form the amide bond. tandfonline.com

Table 1: Synthesis of Amide Derivatives from L-cysteine Methyl Ester

| Entry | Carboxylic Acid | Coupling Agent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Substituted Benzoic Acid | DCC/DMAP | Methyl 2-(benzamido)-3-mercaptopropanoate derivatives | Good |

| 2 | Lauric Acid | DCC/DMAP | Methyl 2-(dodecanamido)-3-mercaptopropionate | Good |

| 3 | Palmitic Acid | DCC/DMAP | Methyl 2-(hexadecanamido)-3-mercaptopropionate | Good |

| 4 | Stearic Acid | DCC/DMAP | Methyl 2-(octadecanamido)-3-mercaptopropionate | Good |

Data sourced from a study on the synthesis of amide derivatives as potential antimicrobial and antileishmanial agents. tandfonline.com

This synthetic strategy offers a straightforward and efficient pathway to a wide range of amide derivatives of (S)-methyl 2-mercaptopropionate, leveraging the chirality of L-cysteine.

Functionalized Cyclic Carbonate Derivatives and their Synthesis

Functionalized cyclic carbonates are valuable monomers for the synthesis of innovative polycarbonates and polyurethanes. The incorporation of a thiol group, such as that from mercaptopropionate, can introduce desirable properties and functionalities into the resulting polymers.

One approach to synthesizing a thiol-functionalized cyclic carbonate involves a two-step process. First, glycerol (B35011) carbonate is synthesized under mild, solvent-free conditions from glycerol and dimethyl carbonate, aligning with green chemistry principles. Subsequently, the functionalized cyclic carbonate, (2-one-1,3-dioxolan-4-yl) methyl 3-mercaptopropanoate (DMMP), is obtained through a simple esterification reaction between glycerol carbonate and 3-mercaptopropionic acid. researchgate.net This resulting thiol-functionalized cyclic carbonate can then be utilized in Michael addition reactions. researchgate.net

Another innovative and sustainable method for synthesizing functionalized cyclic carbonates is through the upcycling of commodity polymers like bisphenol A based polycarbonate (BPA-PC). nih.govbirmingham.ac.uk This organocatalytic procedure uses the polycarbonate as an inexpensive and sustainable source of carbonate to produce various carbonate-containing heterocycles, including functionalized six-membered cyclic carbonates, in good to excellent yields. nih.govbirmingham.ac.uk While not directly demonstrated for (S)-methyl 2-mercaptopropionate, this methodology presents a promising avenue for the sustainable synthesis of its cyclic carbonate derivatives.

Table 2: Synthesis of (2-one-1,3-dioxolan-4-yl) methyl 3-mercaptopropanoate (DMMP)

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Glycerol, Dimethyl Carbonate | Mild, solvent-free | Glycerol Carbonate |

| 2 | Glycerol Carbonate, 3-Mercaptopropionic Acid | Esterification | (2-one-1,3-dioxolan-4-yl) methyl 3-mercaptopropanoate (DMMP) |

This synthesis provides a functional cyclic carbonate with a thiol group suitable for further reactions like Michael addition. researchgate.net

Synthesis of Methyl S-Arylmercapturates via Sulfa-Michael Addition

The sulfa-Michael addition is a powerful and efficient method for forming carbon-sulfur bonds. This reaction has been effectively utilized in the synthesis of methyl S-arylmercapturates, which are important as standards in biological monitoring and metabolism studies. nih.gov

A safe and simple method for the synthesis of these compounds involves a two-step process starting from 2-acetamidoacrylic acid. nih.gov The first step is the esterification of 2-acetamidoacrylic acid to produce methyl 2-acetamidoacrylate (MAA). The subsequent and key step is the sulfa-Michael addition of various thiophenols to the MAA. nih.gov The reactivity of this addition is notably enhanced by the use of a phase-transfer catalyst, such as Aliquat 336, in the presence of a base like potassium carbonate. nih.gov This method has been shown to be applicable to a wide range of thiophenols, including those with both electron-donating and electron-withdrawing groups, affording the desired methyl S-arylmercapturates in high yields, typically ranging from 71% to 99.6%. nih.gov

Table 3: Sulfa-Michael Addition for the Synthesis of Methyl S-Arylmercapturates

| Michael Acceptor | Michael Donor | Catalyst System | Product | Yield Range (%) |

|---|---|---|---|---|

| Methyl 2-acetamidoacrylate (MAA) | Various Thiophenols | K2CO3, Aliquat 336 | Methyl S-Arylmercapturates | 71 - 99.6 |

This method provides an efficient route to a variety of methyl S-arylmercapturates. nih.gov

Incorporation into Zinc(II) Phthalocyanine (B1677752) Scaffolds

Phthalocyanines are large aromatic macrocycles that have found applications in various areas, including as photosensitizers in photodynamic therapy and in materials science. The functionalization of phthalocyanines with moieties such as mercaptopropionates can impart new properties, for instance, by improving water solubility or providing anchor points for further modification.

The incorporation of a mercaptopropionate derivative into a zinc(II) phthalocyanine scaffold has been demonstrated. Specifically, a water-soluble phthalocyanine has been prepared in a five-step synthesis starting from methyl 3-mercaptopropionate. researchgate.net This indicates that the mercaptopropionate group can be successfully integrated into the periphery of a phthalocyanine macrocycle. The general synthesis of peripherally substituted zinc(II) phthalocyanines often involves the cyclotetramerization of a functionalized phthalonitrile (B49051) precursor in the presence of a zinc salt, such as zinc acetate, and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a high-boiling solvent like butanol. researchgate.netresearchgate.net The thiol group can provide water solubility to the otherwise poorly soluble phthalocyanine core, which is a significant advantage for biological applications. researchgate.net

Modern Approaches in Green Chemistry for Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact, improve safety, and enhance efficiency. The synthesis of (S)-methyl 2-mercaptopropionate and its derivatives is an area where such modern approaches are being applied.

One notable example is the development of a one-pot, solvent-free method for the synthesis of a simvastatin (B1681759) side chain, which utilizes methyl 3-mercaptopropionate as a key raw material. google.com This process involves an initial acyl chlorination reaction followed by an esterification reaction in the same vessel. By eliminating the need for a solvent and an acid-binding agent, this method reduces material costs and environmental pollution. The one-pot nature of the synthesis also minimizes the handling of malodorous and hazardous intermediates. google.com

Another green approach involves the use of reusable catalysts for esterification reactions. A highly efficient and environmentally friendly esterification method has been developed using a dried Dowex H+ cation-exchange resin. acs.orgnih.gov This method has been successfully applied to the synthesis of (R)-Methyl 2-amino-3-mercaptopropionate hydrochloride from L-cysteine and methanol, with the resin being easily recoverable and reusable. acs.org The use of solid acid catalysts like Dowex resins avoids the need for corrosive mineral acids and simplifies product purification.

Table 4: Green Synthesis Approaches for Mercaptopropionate Derivatives

| Reaction Type | Key Green Feature | Substrate/Reactant Example | Catalyst/Conditions | Benefit |

|---|---|---|---|---|

| One-pot Synthesis | Solvent-free, no acid-binding agent | Methyl 3-mercaptopropionate | One-pot, heating | Reduced waste and cost, improved safety |

| Esterification | Reusable catalyst | L-cysteine, Methanol | Dried Dowex H+ resin | Catalyst reusability, simplified purification |

These examples highlight the application of green chemistry principles to the synthesis of mercaptopropionate compounds. google.comacs.orgnih.gov

Stereochemical Considerations and Asymmetric Synthesis Involving S Methyl 2 Mercaptopropionate

Chiral Recognition and Enantioselective Transformations

Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is a fundamental principle in stereoselective chemistry. While specific studies on the chiral recognition properties of (S)-methyl 2-mercaptopropionate itself are not extensively detailed, the principles can be inferred from studies on similar chiral molecules. For instance, chiral molecular recognition has been observed in the smectic phases of liquid crystalline monomers containing chiral centers. dtic.mil Such interactions are crucial for the separation of enantiomers and for understanding the mechanisms of stereoselective reactions.

Enantioselective transformations are reactions that produce a chiral product from a prochiral or racemic substrate, favoring the formation of one enantiomer or diastereomer over the other. The thiol group in (S)-methyl 2-mercaptopropionate can act as a nucleophile in reactions where its chirality influences the stereochemical outcome. An example of a related enantioselective transformation involves the regioselective opening of a lithium glycidate with methyl 3-mercaptopropionate (B1240610) as a key step in the synthesis of flavonoids. researchgate.net This highlights the potential of chiral mercaptopropionate esters to participate in highly selective bond-forming reactions to create specific stereoisomers.

Enzymatic Resolution of Racemic Mixtures and Prochiral Substrates

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This method leverages the high stereoselectivity of enzymes, such as lipases and esterases, to selectively catalyze a reaction on only one of the enantiomers. vulcanchem.comd-nb.info For racemic methyl 2-mercaptopropionate, lipases can be employed to selectively hydrolyze the ester group of one enantiomer, allowing for the separation of the unreacted ester (e.g., the desired (S)-enantiomer) from the hydrolyzed acid (the R-enantiomer). vulcanchem.com This kinetic resolution process is a widely used industrial strategy for producing chiral compounds. d-nb.info

Lipases are well-established biocatalysts for regioselective and enantioselective biotransformations, including hydrolysis, transesterification, and esterification of various esters, acids, and alcohols. d-nb.info The application of this methodology has been extended to sulfur-containing esters. d-nb.info In a study focused on synthesizing chiral 2-fluoro-3-mercaptopropionic acid, various lipases were screened for their ability to asymmetrically hydrolyze the racemic methyl 2-fluoro-3-mercaptopropanoate. acs.org Lipase (B570770) from Pseudomonas fluorescens (PFL) was identified as the optimal biocatalyst, providing good conversion and enantiomeric ratio. acs.org

Table 1: Screening of Lipases for Asymmetric Hydrolysis of Methyl 2-fluoro-3-mercaptopropanoate This table is based on data for a structurally related compound and illustrates the general approach for enzymatic resolution applicable to mercaptopropionates.

Source: Adapted from data presented in The Journal of Organic Chemistry. acs.org

Chemoenzymatic Synthetic Routes to Chiral Intermediates

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions in a single synthetic sequence to improve efficiency and selectivity. nih.gov These strategies are increasingly employed for the synthesis of valuable chiral molecules. nih.gov A prime example is the integration of electrosynthesis with biocatalysis to produce chiral sulfur-containing organofluorine compounds. acs.org

In a notable chemoenzymatic process, an electrochemical sulfa-Michael addition is first performed to create a racemic 2-fluoro-3-mercaptopropanoate derivative. acs.org This is followed by a lipase-mediated hydrolysis in the same reaction vessel. acs.org The lipase, acting as a biocatalyst, selectively hydrolyzes one of the enantiomers of the ester, resulting in a chiral carboxylic acid and the unreacted, enantiomerically enriched ester. acs.org This one-pot procedure is a sustainable approach, often using water as a solvent, to access valuable chiral intermediates. acs.org

Asymmetric Michael Additions Utilizing Chiral Thiol Donors

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.org When a chiral nucleophile, such as (S)-methyl 2-mercaptopropionate, is used as the thiol donor, the potential exists for diastereoselective addition, creating new stereocenters with a controlled configuration. The inherent chirality of the thiol can influence the facial selectivity of the attack on the Michael acceptor.

While many asymmetric Michael additions utilize chiral catalysts to control stereochemistry, the use of the substrate's own chirality is a direct approach. mdpi.com The reaction of thiols with α,β-unsaturated compounds can be promoted under various conditions, including with ionic liquids or organocatalysts. rsc.orgscience.gov For instance, chiral bifunctional organocatalysts have been successfully used in asymmetric Michael additions in aqueous media. mdpi.com Although specific examples detailing the use of (S)-methyl 2-mercaptopropionate as the sole source of chirality in a highly diastereoselective Michael addition are not prevalent in the provided literature, the principle remains a valid strategy for asymmetric synthesis. The effectiveness of such a reaction would depend on the degree of stereochemical communication between the existing chiral center and the newly forming one.

Integration of Electrosynthesis and Biocatalysis for Chiral Fluorinated Compounds

A cutting-edge approach for synthesizing chiral molecules involves merging electrosynthesis with biocatalysis. acs.org This has been successfully demonstrated for the asymmetric synthesis of sulfur-based organofluorine compounds, specifically 2-fluoro-3-mercaptopropionic acids. acs.org The process begins with an electrochemical sulfa-Michael addition of a thiol to a fluoro-alkene, such as methyl-2-fluoroacrylate, to generate the racemic ester. acs.org This step is followed by an in-situ enzymatic kinetic resolution using a lipase, all within a single reaction vessel. acs.org

This integrated one-pot system showcases a sustainable and efficient method. acs.org The initial electrochemical reaction proceeds to form the racemic product, after which the enzyme (Pseudomonas fluorescens lipase, PFL) is added. The enzyme then selectively hydrolyzes one enantiomer, yielding the chiral acid and the remaining non-hydrolyzed chiral ester. acs.org This process has been applied to a variety of substituted thiophenols, demonstrating its versatility. acs.org

Table 2: Substrate Scope for One-Pot Electrochemical/Biocatalytic Synthesis of Chiral 2-Fluoro-3-mercaptopropionic Acids

Source: Data adapted from The Journal of Organic Chemistry. acs.org

Development of Chiral Catalysts from (S)-Methyl 2-Mercaptopropionate Derivatives

The chiral scaffold of (S)-methyl 2-mercaptopropionate can be used to construct more complex chiral molecules that function as catalysts in asymmetric reactions. By chemically modifying the thiol or ester group, the compound can be tethered to other molecules or polymer backbones to create recoverable and reusable catalysts.

A common strategy involves attaching the mercaptopropionate moiety to a well-known chiral auxiliary, such as a Cinchona alkaloid. For example, methyl 3-mercaptopropionate has been reacted with cinchonidine (B190817) via a thiol-ene click reaction. mdpi.comnih.gov The resulting thiolated alkaloid can then be dimerized or polymerized to create chiral quaternary ammonium (B1175870) salt catalysts. mdpi.comnih.gov These catalysts have proven effective in various asymmetric reactions. mdpi.com Similarly, polymer-supported quinine (B1679958) catalysts have been prepared by reacting 3-mercaptopropionic acid with quinine and then incorporating the derivative into a polymer chain. oup.com These polymer-bound catalysts, featuring a spacer group derived from the mercaptopropionic acid, showed improved stereoselectivity in asymmetric reactions compared to catalysts without the spacer. oup.com These examples, using the closely related 3-mercaptopropionate, demonstrate a clear pathway for how (S)-methyl 2-mercaptopropionate could be used to develop novel chiral catalysts.

Stereoselective Derivatization Strategies

The chiral center in (S)-methyl 2-mercaptopropionate can be used to direct the stereochemical outcome of subsequent reactions, a process known as stereoselective derivatization. This strategy is fundamental to building complex molecules with multiple stereocenters from a simple chiral starting material. The thiol group is particularly versatile for this purpose, as it can participate in a wide range of reactions.

For example, the thiol can be used as a nucleophile in ring-opening reactions or in the construction of sulfur-containing heterocycles. The synthesis of substituted thiazinanes, a class of six-membered heterocyclic compounds, often involves the reaction of a bifunctional starting material with a sulfur-containing reagent. mdpi.comsemanticscholar.org The chirality of (S)-methyl 2-mercaptopropionate could be used to control the stereochemistry of the resulting heterocyclic ring. Another derivatization strategy involves the use of mercaptopropionates in the racemization of chiral β-amino acids, where the thiol participates in a reversible addition-elimination process. google.com This highlights the dynamic covalent chemistry possible with this functional group, which can be exploited in various synthetic contexts.

Racemization Studies and Control in Chiral Systems

The stereochemical integrity of (S)-Methyl 2-mercaptopropionate is paramount for its successful application in asymmetric synthesis, where the desired biological activity or chemical property is often exclusive to a single enantiomer. However, the chiral center at the C2 position is susceptible to racemization under various chemical conditions. Understanding the mechanisms of racemization and developing strategies to control it are therefore critical areas of research.

Studies on related chiral thio-compounds have provided valuable insights into the potential pathways for racemization. For instance, significant racemization has been observed during the reduction of related compounds like methyl D-(2-methylthio)propionate and methyl D-(2-benzoylthio)propionate using lithium aluminium hydride. rsc.org This suggests that reactions involving the ester functionality can compromise the stereochemical stability of the adjacent chiral center. The proposed mechanism involves the formation of an enolate anion, which is stabilized by resonance involving the 3d orbitals of the sulfur atom, thus facilitating the loss of chirality. rsc.org

Furthermore, nucleophilic substitution reactions at the chiral center are a common cause of racemization. Extensive racemization occurs during the preparation of D-2-acylthio- and D-2-alkylthio-propionic acids and esters from methyl L-2-chloropropionate using an excess of thioacetate (B1230152) or thiobenzoate as nucleophiles. rsc.org This is attributed to a subsequent SN2 displacement where the initially formed product is attacked by another nucleophile, leading to an inversion of configuration and, over time, a racemic mixture. rsc.org

Thiyl radicals have also been shown to mediate the racemization of chiral centers. researchgate.net This process typically involves the reversible abstraction of a hydrogen atom from the chiral carbon by a thiyl radical. researchgate.net While this has been primarily studied in other classes of molecules like aliphatic amines, the low bond dissociation energy of the S-H bond suggests that similar radical-mediated pathways could be relevant for (S)-Methyl 2-mercaptopropionate, particularly in the presence of radical initiators or under photochemical conditions. researchgate.netfrontiersin.org Patents describing the racemization of chiral amino acid derivatives utilize thiols, including methyl mercaptopropionate, in the presence of radical initiators, further supporting the role of thiyl radicals in promoting racemization. google.comgoogle.com

Controlling racemization requires careful selection of reagents and reaction conditions. For example, the reduction of L-(2-methylthio)propionic acid with diborane (B8814927) proceeds without racemization, in stark contrast to the use of lithium aluminium hydride. rsc.org In syntheses involving cysteine derivatives, a related chiral thiol, the cleavage of a methyl ester protecting group was found to induce significant racemization, highlighting the need for alternative protecting group strategies to maintain enantiomeric purity. frontiersin.org

The following tables summarize key research findings on the racemization of related chiral thio-compounds and strategies for its control.

Interactive Data Table: Studies on Racemization of Chiral Thio-Compounds and Derivatives

| Compound | Reaction Condition | Observation | Proposed Mechanism | Reference |

| Methyl D-(2-methylthio)propionate | Reduction with Lithium Aluminium Hydride | Appreciable racemization | Enolate anion formation stabilized by sulfur 3d orbitals | rsc.org |

| Methyl D-(2-benzoylthio)propionate | Reduction with Lithium Aluminium Hydride | Appreciable racemization | Enolate anion formation stabilized by sulfur 3d orbitals | rsc.org |

| Methyl L-2-chloropropionate | Nucleophilic displacement with excess Potassium thioacetate | Extensive racemization | Further SN2 displacement by thioacetate | rsc.org |

| Cysteine methyl ester derivative | Cleavage of methyl ester | Racemization (ee of only 86%) | Not specified, but likely base- or acid-catalyzed enolization | frontiersin.org |

| Chiral β-amino acid derivatives | Heating with a thiol (e.g., PETMP) and a radical initiator (e.g., AIBN) | Complete racemization | Thiyl radical-mediated hydrogen abstraction | google.com |

Interactive Data Table: Strategies for Controlling Racemization

| Transformation | Method to Suppress Racemization | Method that Promotes Racemization | Reference |

| Reduction of Carboxylic Acid/Ester | Use of Diborane | Use of Lithium Aluminium Hydride | rsc.org |

| Nucleophilic Substitution | Use of stoichiometric amounts of nucleophile | Use of excess nucleophile (e.g., thioacetate) | rsc.org |

| Ester Hydrolysis | Use of alternative protecting groups (e.g., tert-butyl ester) instead of methyl ester | Cleavage of methyl ester | frontiersin.org |

| General Handling | Avoidance of strong bases, high temperatures, and radical initiators | Presence of radical initiators (e.g., AIBN) and thiols | google.comgoogle.com |

Mechanistic Investigations and Reaction Pathways of S Methyl 2 Mercaptopropionate

Mechanisms of Thiol-Ene "Click" Reactions

Thiol-ene "click" chemistry represents a highly efficient and versatile method for the formation of carbon-sulfur bonds. (S)-Methyl 2-mercaptopropionate is a valuable substrate in these reactions, which can proceed through distinct mechanistic pathways depending on the method of initiation.

The photochemical thiol-ene reaction is a radical-mediated process that typically involves initiation, propagation, and termination steps. diva-portal.org The reaction is initiated by the generation of radical species, often through the photolysis of a photoinitiator molecule upon exposure to UV light. researchgate.netnih.gov

The initiation process begins with the formation of primary radicals from the photoinitiator, which then abstract a hydrogen atom from the thiol group (-SH) of (S)-Methyl 2-mercaptopropionate. This hydrogen abstraction results in the formation of a thiyl radical (RS•). researchgate.net

The propagation phase consists of a two-step cycle:

Addition: The newly formed thiyl radical adds across a carbon-carbon double bond (ene) to form a carbon-centered radical intermediate. diva-portal.org

This anti-Markovnikov addition process continues in a step-growth manner until the reactants are consumed or the radicals are terminated through coupling reactions. diva-portal.orgmdpi.com The efficiency of the reaction can be influenced by the structure of the ene, with electron-rich double bonds generally reacting faster. diva-portal.org

In contrast to the radical-mediated thiol-ene reaction, the thiol-Michael addition is an ionic process, typically catalyzed by a base. mdpi.com This reaction involves the conjugate addition of the thiol to an electron-deficient alkene, such as an acrylate. The mechanism is highly dependent on the nature of the catalyst, which can function either as a Brønsted base or as a nucleophile.

Base-Catalyzed Mechanism: A strong base can deprotonate the thiol of (S)-Methyl 2-mercaptopropionate to form a thiolate anion (RS⁻). nih.gov This highly nucleophilic thiolate then attacks the β-carbon of the activated alkene (Michael acceptor), forming an enolate intermediate. Subsequent protonation of this enolate, often by another thiol molecule, yields the final thioether adduct and regenerates the thiolate, propagating the chain. usm.edu

Nucleophile-Initiated Mechanism: Certain nucleophiles, such as primary amines or phosphines, can initiate the reaction by first adding to the Michael acceptor to form a zwitterionic enolate. nih.gov This enolate is a strong base and can deprotonate a thiol molecule, generating the reactive thiolate anion which then proceeds as in the base-catalyzed pathway. usm.edu Studies have shown that mercaptopropionate esters are significantly more reactive in these additions than simple alkyl thiols, a factor attributed to their lower pKa values. usm.edu

Nucleophilic Reactivity of the Thiol Group in Esterification and Addition Reactions

The thiol group of (S)-Methyl 2-mercaptopropionate is a potent nucleophile, enabling its participation in a variety of addition and substitution reactions. The deprotonated form, the thiolate anion, is an even stronger nucleophile.

In the context of esterification, while the compound itself is an ester, the thiol group can react with carboxylic acids or their derivatives. However, the more common reaction pathway involving this functionality is its nucleophilic addition to carbonyl compounds. masterorganicchemistry.com For instance, thiols can add to aldehydes and ketones to form hemithioacetals and thioacetals. The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon. This reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.

The thiol group's nucleophilicity is also central to the thiol-Michael addition reactions discussed previously, where it adds to activated alkenes. nih.gov Furthermore, it can participate in ring-opening reactions of epoxides. In this SN2-type reaction, the nucleophilic sulfur attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-hydroxy thioether. This reaction is typically catalyzed by a base, which enhances the nucleophilicity of the thiol by converting it to the thiolate. nih.gov

Mechanisms of Coordination with Metal Centers

The presence of both a "soft" sulfur donor and a "hard" oxygen donor in the ester group allows (S)-Methyl 2-mercaptopropionate to act as a versatile ligand in coordination chemistry, forming stable complexes with a variety of metal ions. ontosight.ai The coordination can occur through the sulfur atom, the carbonyl oxygen, or in a bidentate fashion involving both atoms, leading to the formation of a chelate ring.

Studies on the closely related 3-mercaptopropionic acid have shown that it can form complexes with metal ions like Cd²⁺ through bidentate coordination involving both the thiol sulfur and a carboxylate oxygen. researchgate.net Similarly, (S)-Methyl 2-mercaptopropionate can coordinate to metal centers. For instance, it can be used in the leaching of zinc from coordination networks, where it interacts with the Zn(II) ions. chinesechemsoc.org The formation of complexes with transition metals like zirconium has also been reported, where the mercaptopropanoate ligand binds through both oxygen and sulfur atoms. ontosight.ai The specific coordination mode depends on the metal ion, its oxidation state, the solvent, and the presence of other ligands.

The interaction with metal surfaces is also of significant interest. The thiol group has a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers. It can also form Fe-S bonds, which is relevant for the functionalization of nanomaterials.

Oxidative Pathways of Mercaptoesters

The thiol group of (S)-Methyl 2-mercaptopropionate is susceptible to oxidation, a common reaction pathway for mercaptans. The most frequent oxidative reaction is the formation of a disulfide bond, leading to the dimerization of the molecule. This can be achieved using a variety of oxidizing agents, including molecular oxygen, often catalyzed by metal ions. google.com For example, the oxidation of 3-mercaptopropionic acid can be induced by Cu(2+) ions. researchgate.net This oxidative coupling is a key reaction in various biological and chemical systems.

In biological contexts, enzymes like 3-mercaptopropionate (B1240610) dioxygenase can catalyze the O₂-dependent oxidation of the thiol group to the corresponding sulfinic acid. nih.gov This enzymatic oxidation proceeds through a complex mechanism involving a nonheme iron center. nih.gov

In synthetic chemistry, photocatalytic methods can also be employed for oxidation. For instance, the oxidation of alkylarenes to ketones has been reported using a photocatalyst in the presence of ethyl 2-mercaptopropanoate as a hydrogen atom transfer catalyst, which generates a thiyl radical intermediate. mdpi.com

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibria of reactions involving (S)-Methyl 2-mercaptopropionate are governed by kinetic and thermodynamic parameters.

In thiol-ene reactions , the kinetics are influenced by the ratio of the propagation rate constant (kp) to the chain-transfer rate constant (kCT). researchgate.net This ratio affects the gelation time in polymerization reactions. researchgate.net The reaction rate is also dependent on the structure of the alkene, with terminal double bonds being more reactive than internal ones. diva-portal.org

For thiol-Michael additions , the reaction rate is highly dependent on the catalyst and the substrates. Mercaptopropionate esters are known to be significantly more reactive than simple alkyl thiols. usm.edu The rate-limiting step can differ depending on the thiol; for mercaptopropionates, the thiolate addition step is often rate-limiting. researchgate.net The equilibrium of the thiol-Michael reaction can be shifted by tuning the electronic nature of the Michael acceptor, with electron-withdrawing groups on the acceptor leading to higher equilibrium constants (Keq). acs.orgnih.gov

The thermodynamics of the addition of thiols to Michael acceptors have been studied computationally. The addition to activated triple bonds is generally more exothermic than to activated double bonds. acs.org The Gibbs free energy of activation for the addition of a thiolate to an enone is influenced by substituents on the double bond and by solvation effects. researchgate.net

The hydrolysis of the ester group in polymers derived from thiol-acrylate reactions is also an important kinetic consideration. The rate of ester hydrolysis is influenced by the proximity of the sulfide (B99878) group, with a smaller number of carbons between the ester and sulfide leading to a faster hydrolysis rate. nih.gov

Interactive Data Table: Factors Influencing Thiol-Michael Reaction Rates

| Michael Acceptor | Thiol | Catalyst | Relative Rate | Rate-Limiting Step |

| Acrylate | Alkyl Thiol | Amine | Moderate | Proton Exchange |

| Acrylate | Mercaptopropionate | Amine | Fast | Thiolate Addition |

| Fumarate | Primary Thiol | Photobase | Fast | - |

| Fumarate | Secondary Thiol | Photobase | Slower | - |

| Vinyl Sulfone | Primary Thiol | Photobase | Very Fast | - |

| Vinyl Sulfone | Secondary Thiol | Photobase | Fast | - |

Catalytic Roles and Applications in Chemical Transformations

Organocatalytic Applications with (S)-Methyl 2-Mercaptopropionate Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in synthesis. Derivatives of methyl 2-mercaptopropionate have found a niche in this field, primarily by participating in reactions as hydrogen atom transfer (HAT) agents and as nucleophiles in addition reactions.

Research has demonstrated that simple mercaptopropionate esters can act as highly effective HAT catalysts, particularly when paired with photoredox catalysts. thieme-connect.comchemrxiv.orgmdpi.com In these systems, a photocatalyst, upon excitation by light, initiates a single-electron transfer process. The mercaptan then serves as a crucial co-catalyst, facilitating the generation of radical intermediates from substrates like alcohols through a HAT mechanism. nih.gov For instance, the combination of an iridium-based photosensitizer with ethyl 2-mercaptopropanoate has been successfully employed for the methylation of various N-heterocycles using methanol (B129727) as the alkylating agent. chemrxiv.org This dual catalytic system provides a mild and efficient pathway for C-H functionalization.

Furthermore, derivatives of mercaptopropionates are utilized in organocatalyzed Michael additions, a fundamental carbon-carbon bond-forming reaction. Enamines, for example, have been shown to effectively catalyze the thiol-Michael "click" reaction between thiols and Michael acceptors. researchgate.net Studies using butyl 3-mercaptopropionate (B1240610) as a model thiol have shown that the reaction's efficiency is highly dependent on the nucleophilicity of the enamine catalyst. researchgate.net These organocatalytic approaches offer mild reaction conditions and broad functional group tolerance, making them attractive for various synthetic applications.

Ligand Design for Asymmetric Metal Catalysis

The development of chiral ligands is central to asymmetric metal catalysis, where the ligand transfers stereochemical information to a metal center, guiding a reaction to preferentially form one enantiomer of the product. nih.govrug.nl The chiral scaffold of (S)-Methyl 2-mercaptopropionate makes it and its derivatives valuable building blocks for the synthesis of novel ligands. These ligands often feature multiple, different donor atoms (heterobidentate ligands), such as N,S or P,S combinations, which can offer unique steric and electronic properties that are advantageous over traditional symmetric ligands. nih.gov

A notable application involves the modification of naturally occurring chiral molecules, like cinchona alkaloids, with mercaptopropionate esters. The thiol-ene click reaction has been used to quantitatively attach methyl 3-mercaptopropionate to cinchonidine (B190817). mdpi.comnih.gov The resulting thiolated cinchonidine can then be used to synthesize chiral quaternary ammonium (B1175870) dimers, which serve as phase-transfer catalysts or ligands in asymmetric synthesis. mdpi.comnih.gov

The design principles for such ligands are critical for achieving high enantioselectivity. The modular nature of these syntheses allows for fine-tuning of the ligand's structure to optimize its performance in specific catalytic reactions, such as palladium-catalyzed allylic substitutions or copper-catalyzed conjugate additions. nih.govmdpi.comnih.gov

Table 1: Asymmetric Catalysis with Mercaptopropionate-Derived Ligands

| Catalyst System Component | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Cinchonidine-Methyl 3-mercaptopropionate Adduct | Thiol-ene "click" reaction | Thiolated Cinchonidine | Not Applicable (Ligand Synthesis) | mdpi.com, nih.gov |

| Cu(II) with Cysteine-based Ligands | Michael Condensation | γ-Aminobutyric Acids | Up to 33% | mdpi.com |

| Pd-complexed Polymethacrylate p(5-co-8) | Allylic Substitution | 1,3-diphenyl-2-propenyl malonate | 60% | nih.gov |

Participation in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. organic-chemistry.org Similarly, cascade reactions (or tandem reactions) involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, without the need for isolating intermediates. diva-portal.org

Mercaptopropionic acid, the parent acid of (S)-methyl 2-mercaptopropionate, has been successfully employed in multicomponent polymerizations. In one example, a catalyst-free, one-pot reaction between terephthalaldehyde, hexamethylenediamine, and 2-mercaptopropionic acid at room temperature was used to synthesize a functional condensation polymer. rsc.org This demonstrates the ability of the mercaptopropionate structure to participate in complex, one-pot transformations leading to advanced materials.

While direct participation of (S)-methyl 2-mercaptopropionate in classic named MCRs like the Ugi or Passerini reaction is not widely documented, its functional groups are amenable to the principles of cascade design. organic-chemistry.orgdiva-portal.org For example, the thiol group can readily participate in an initial Michael addition, with the resulting adduct undergoing a subsequent intramolecular cyclization or another intermolecular reaction. The development of such cascade sequences allows for the rapid construction of complex heterocyclic structures, such as 1,4-thiazepanones, from simple precursors. nih.gov

Contributions to Sustainable Chemical Synthesis Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. (S)-Methyl 2-mercaptopropionate and its derivatives contribute to this goal in several ways, including their use in atom-economical "click" reactions, their role in processes utilizing renewable feedstocks, and their application in environmentally benign solvent systems. google.com

Thiol-ene chemistry, a prime example of a "click" reaction, is a powerful tool for polymer functionalization and synthesis under green conditions. This reaction is often photoinitiated, proceeds rapidly, and generates minimal byproducts. rsc.org Derivatives like trimethylolpropane (B17298) tris(3-mercaptopropionate) are used as crosslinkers in thiol-ene polymerizations. rsc.org A significant application is the post-polymerization functionalization of sustainable polymers, such as aliphatic polycarbonates derived from the copolymerization of CO2 and epoxides. rsc.org This approach enhances the properties of these degradable polymers for various applications.

Furthermore, mercaptopropionate derivatives are instrumental in synthetic methods that use water as a solvent or integrate biocatalysis. An integrated one-pot approach combining electrosynthesis and lipase-mediated biocatalysis in water has been developed for the asymmetric synthesis of chiral sulfur-containing organofluorine compounds. acs.org This process highlights a sustainable pathway to valuable chiral molecules. Additionally, methyl 3-mercaptopropionate serves as a building block for more environmentally friendly biocides. cpchem.com

Table 2: Green Chemistry Applications of Mercaptopropionate Derivatives

| Application Area | Derivative/Related Compound | Sustainable Feature | Reaction Type | Reference |

| Polymer Modification | Trimethylolpropane tris(3-mercaptopropionate) | CO2 Utilization, Degradable Polymers | Thiol-ene Click Chemistry | rsc.org |

| Asymmetric Synthesis | Thiophenols / Methyl-2-fluoroacrylate | Aqueous Solvent, Biocatalysis | Electro- & Biocatalytic Cascade | acs.org |

| Green Reagent Activation | Ethyl 2-mercaptopropanoate | Use of Methanol as C1 source | Photoredox/HAT Catalysis | chemrxiv.org |

| Biocide Synthesis | Methyl 3-mercaptopropionate | More Environmentally Friendly Product | Esterification | cpchem.com |

| Simvastatin (B1681759) Side Chain | Methyl 3-mercaptopropionate | Solvent-free, One-pot Synthesis | Acyl Chlorination / Esterification | google.com |

Functionalization of Surfaces and Nanomaterials for Specific Applications

The thiol group of (S)-methyl 2-mercaptopropionate provides a robust anchor for covalently attaching the molecule or its derivatives to the surfaces of various materials, including polymers, metals, and nanomaterials. This surface functionalization is critical for tailoring the properties of the material for specific, high-value applications. dtu.dk

A key application is the modification of nanoparticles. Gold nanoparticles (AuNPs) are readily functionalized with thiolated ligands due to the strong affinity between gold and sulfur. researchgate.net Trimethylolpropane tri(3-mercaptopropionate) has been used as a multifunctional thiol ligand to enhance the cohesion of AuNPs in inks for printing flexible electrodes. acs.org This functionalization improves the uniformity and conductivity of the printed structures.

Cellulose nanocrystals (CNCs), a renewable nanomaterial, can also be functionalized with 3-mercaptopropanoate groups. google.com This modification introduces reactive thiol groups onto the CNC surface, enabling further grafting of polymers or other molecules, thereby creating advanced composite materials.

In the realm of polymer science, thiol-ene click chemistry is used for the site-specific functionalization of block copolymer particles and for modifying filler surfaces in dental composites. researchgate.netnih.gov For instance, a thiourethane-silane agent synthesized from trimethylol-tris-3-mercaptopropionate was used to functionalize glass fillers, improving the mechanical properties and reducing polymerization stress in dental resins. nih.gov These examples underscore the versatility of mercaptopropionates in creating functional surfaces and nanomaterials for biomedical, electronic, and advanced materials applications. nih.govdtu.dk

Integration in Polymer Chemistry and Advanced Materials Research

Polymer Synthesis via Thiol-Ene Click Chemistry

Thiol-ene click chemistry is a highly efficient and versatile reaction platform known for its rapid reaction rates, high yields, and insensitivity to oxygen. rsc.org The reaction involves the radical-mediated addition of a thiol group (S-H) across a carbon-carbon double bond (ene). (S)-Methyl 2-mercaptopropionate, with its accessible thiol group, is an excellent candidate for this type of reaction, enabling the synthesis of precisely defined polymer architectures. sci-hub.box

Preparation of Highly Functional Polyols and Rigid Polyurethanes

A significant application of thiol-ene chemistry involving mercaptopropionate derivatives is the one-step synthesis of highly functional polyols. westmont.edu These polyols are crucial precursors for the production of polyurethanes (PU), particularly rigid PU foams. In a typical synthesis, a multifunctional mercaptopropionate, such as trimethylolpropane (B17298) tris(3-mercaptopropionate), is reacted with an allyl hydroxyl compound like allyl alcohol or glycerol-1-allyl ether. The reaction, initiated by UV irradiation in the presence of a photoinitiator, proceeds to quantitative yields within a few hours. westmont.edu

This approach allows for the creation of polyols with a high density of hydroxyl groups, which is a key requirement for producing highly crosslinked and rigid polyurethane networks. westmont.edu Polyols with 4-8 hydroxyl groups are considered optimal for the preparation of rigid polyurethane foams with superior mechanical and thermal properties. westmont.edu

Table 1: Synthesis of Functional Polyols via Photochemical Thiol-Ene Reaction

| Thiol Component | Ene Component | Functionality of Resulting Polyol | Reaction Time (hours) | Yield |

|---|---|---|---|---|

| Trimethylolpropane tris(3-mercaptopropionate) | Allyl Alcohol | 3 | 1-3 | Quantitative westmont.edu |

| Pentaerythritol (B129877) tetrakis(3-mercaptopropionate) | Glycerol-1-allyl Ether | 8 | 1-3 | Quantitative westmont.edu |

Development of Tailored Polymeric Materials

The incorporation of sulfur atoms into a polymer backbone via the thiol-ene reaction is a well-established strategy for tailoring the material's optical properties, specifically its refractive index (RI). High refractive index polymers (HRIPs) are sought after for applications in optics and optoelectronics. nsf.gov The high molar refraction of sulfur, combined with aryl groups, can be leveraged to create polymers with an RI exceeding 1.68. nsf.govnih.gov

By using monomers derived from or containing mercaptopropionate structures, it is possible to introduce a large number of sulfide (B99878) linkages into the polymer network. nsf.gov The thiol-yne reaction, a related process where two thiol groups add across a triple bond, is even more effective at increasing the sulfur content and, consequently, the refractive index. Research has shown that the polymerization-induced change in refractive index can be as high as 0.08, a significant value for applications like holographic materials. nsf.govnih.gov Furthermore, the ester groups present in mercaptopropionate-derived networks can be designed to be hydrolytically cleavable, allowing for the creation of degradable polymers with controlled end-of-life properties. nbinno.com

Synthesis and Characterization of Poly(disulfide) Polymers and Networks

Poly(disulfide)s are a class of sulfur-containing polymers characterized by dynamic covalent S-S bonds in their backbone. chemrxiv.orgresearchgate.net These bonds can be reversibly cleaved and reformed in response to redox stimuli, making them useful for self-healing materials and drug delivery systems. nih.gov The primary method for synthesizing linear poly(disulfide)s is the oxidative polycondensation of dithiols. google.comgoogle.com

As a monofunctional thiol, (S)-Methyl 2-mercaptopropionate cannot form a polymer chain on its own through disulfide bonding. However, it plays a crucial role in controlling the architecture of poly(disulfide) networks. It can act as a chain-capping agent, reacting with the growing polymer chain to terminate its growth. This allows for precise control over the molecular weight and dispersity of the resulting polymers. In crosslinked networks, its addition can control the density of crosslinks by terminating potential crosslinking sites, thereby modulating the mechanical properties of the final material.

Role as a Monomer and Crosslinking Agent in Polymer Architectures

While its monofunctional nature prevents (S)-Methyl 2-mercaptopropionate from acting as a traditional monomer or crosslinking agent, it serves as a critical building block for creating more complex, functional polymer architectures. rsc.org It can be transformed into a multifunctional monomer or crosslinker through subsequent chemical modifications.

For instance, the thiol group can be reacted with a molecule containing multiple 'ene' functionalities in a thiol-ene reaction to create a new, multifunctional monomer with pendant methyl ester groups. rsc.org This new monomer can then be polymerized to form complex network structures. rsc.org Alternatively, the ester group of (S)-Methyl 2-mercaptopropionate can be chemically altered to introduce additional reactive sites, converting the initially monofunctional molecule into a multifunctional crosslinking agent suitable for building polymer networks. mdpi.com

Surface Modification of Polymeric Substrates for Enhanced Properties

Thiol-ene chemistry provides a powerful tool for the surface modification of polymeric substrates, enabling the tailoring of surface properties such as wettability, adhesion, and biocompatibility. rsc.orgresearchgate.net The process typically involves grafting thiol-containing molecules onto a polymer surface that has been pre-functionalized with 'ene' groups.

(S)-Methyl 2-mercaptopropionate can be grafted onto a variety of polymer surfaces to impart specific functionalities. mdpi.comfrontiersin.org For example, a hydrophobic polymer film can be treated to introduce vinyl or allyl groups on its surface. Subsequent UV-initiated reaction with (S)-Methyl 2-mercaptopropionate results in a dense layer of covalently attached molecules. The exposed methyl ester groups alter the surface energy and chemical reactivity of the substrate. This method has been used to functionalize porous polymer monoliths for chromatographic applications and to create patterned surfaces with spatially controlled hydrophilic and hydrophobic regions. unileoben.ac.atresearcher.life

Table 2: Example of Surface Property Modification via Thiol-Ene Grafting

| Original Substrate | Surface Functionalization | Grafted Molecule | Resulting Surface Property | Potential Application |

|---|---|---|---|---|

| Poly(glycidyl methacrylate) monolith | Conversion of epoxy to thiol groups | Lauryl Methacrylate (ene) | Hydrophobic | Reversed-phase chromatography reading.ac.uk |

| Silicate Glass | Silanization with (mercaptopropyl)trimethoxysilane | Various acrylates (enes) | Tunable wettability and surface energy | Biocompatible coatings researcher.life |

Applications in Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. sigmaaldrich.com The key to the RAFT process is a chain transfer agent (CTA), which typically contains a thiocarbonylthio group (S=C-S). sigmaaldrich.com

(S)-Methyl 2-mercaptopropionate is a valuable precursor for the synthesis of custom RAFT CTAs. mdpi.com The thiol group can be readily reacted to form the thiocarbonylthio moiety necessary for a CTA. The fragment of the molecule attached to the sulfur atom of the thiocarbonylthio group (the 'R' group) acts as the free-radical leaving group that reinitiates polymerization. By using (S)-Methyl 2-mercaptopropionate as a starting material, researchers can design and synthesize RAFT agents where the CH(CH₃)C(=O)OCH₃ fragment serves as this reinitiating 'R' group, allowing for fine control over the polymerization of various monomers, including acrylates and styrenes. nih.govbohrium.com

Table of Mentioned Compounds

| Compound Name |

|---|

| (S)-Methyl 2-mercaptopropionate |

| Allyl Alcohol |

| Dipentaerythritol hexakis(3-mercaptopropionate) |

| Glycerol-1-allyl Ether |

| Lauryl Methacrylate |

| L-cysteine |

| Mercaptopropionic acid |

| Pentaerythritol tetrakis(3-mercaptopropionate) |

| Trimethylolpropane allyl ether |

Enzymatic Reactions and Biocatalytic Transformations

(S)-Methyl 2-Mercaptopropionate as a Substrate or Modulator in Enzyme Systems

(S)-Methyl 2-mercaptopropionate possesses both an ester linkage and a mercapto group, functionalities that suggest its potential interaction with various enzyme systems. The ester group makes it a potential substrate for hydrolytic enzymes like esterases and lipases, which could catalyze its conversion to 2-mercaptopropionic acid. The presence of the mercapto (-SH) group is responsible for the compound's reactivity and potential biological activity, including acting as an antioxidant by scavenging free radicals. ontosight.ai

While direct studies detailing the role of (S)-Methyl 2-mercaptopropionate as a specific substrate or modulator are not extensively documented in the provided results, its structural similarity to other biologically relevant thiols suggests potential interactions. For instance, its parent acid, 3-mercaptopropionic acid (3-MPA), is a known substrate for the enzyme 3-mercaptopropionate (B1240610) dioxygenase. nih.govnih.gov Furthermore, related compounds like methyl 2-amino-3-mercaptopropanoate have been investigated as substrates in enzymatic reactions and for their influence on metabolic pathways. smolecule.com This suggests that (S)-Methyl 2-mercaptopropionate could potentially influence metabolic pathways or act as a substrate for certain enzymes, though further specific research is required. ontosight.ai

Biocatalytic Methods for Chiral Synthesis Utilizing Mercaptoesters

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of biocatalytic methods for chiral synthesis. Enzymes, with their inherent stereoselectivity, are powerful tools for producing single-enantiomer products.

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes widely used in biocatalysis for their ability to perform reactions in both aqueous and non-aqueous media with high chemo-, regio-, and enantioselectivity. mdpi.comnih.gov Lipase-catalyzed enantioselective acylation of alcohols and hydrolysis of esters are among the most common methods for the kinetic resolution of racemates to produce optically pure alcohols, esters, acids, and amines. mdpi.comutupub.fi

These processes are highly applicable to the synthesis of chiral mercaptoesters. In a typical kinetic resolution, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol or hydrolyzes one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For example, Candida antarctica lipase B (CAL-B) is a frequently used lipase that has been successfully employed in the dynamic kinetic resolution of racemic secondary alcohols, yielding the (R)-esters with high enantiopurity. utupub.fi Such methodologies can be adapted for the resolution of racemic mercapto-alcohols or the enantioselective esterification or transesterification of mercapto-acids. The synthesis of various polyesters has been achieved through lipase-catalyzed ring-opening polymerization (ROP) of lactones and condensation polymerization, demonstrating the enzyme's utility in forming ester bonds. nih.gov

| Lipase-Catalyzed Reaction Type | Description | Potential Application to Mercaptoesters |

| Kinetic Resolution (KR) | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Resolution of racemic 2-mercaptopropionic acid or its esters. |

| Enantioselective Acylation | Acylation of a racemic alcohol using a lipase to produce an enantiomerically enriched ester and the remaining alcohol enantiomer. | Acylation of a racemic mercapto-alcohol to produce a chiral mercaptoester. |

| Enantioselective Hydrolysis | Hydrolysis of a racemic ester where the lipase selectively acts on one enantiomer. | Hydrolysis of racemic methyl 2-mercaptopropionate to yield (S)- or (R)-2-mercaptopropionic acid. |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer to achieve a theoretical yield of 100% for a single enantiomer. | High-yield synthesis of enantiopure mercaptoesters from a racemic starting material. |

Ketoreductases (KREDs) are enzymes that catalyze the asymmetric reduction of prochiral ketones to chiral alcohols, making them valuable biocatalysts in organic synthesis. nih.govfrontiersin.orgrsc.orgsemanticscholar.org These enzymes often exhibit high stereoselectivity, allowing for the production of specific alcohol enantiomers with high purity. The use of KREDs has been reviewed extensively, highlighting their application in producing key chiral intermediates for pharmaceuticals. rsc.orgsemanticscholar.org

In the context of mercaptoesters, KREDs can be employed in the stereoselective reduction of ketoesters. For example, the reduction of a β-ketoester containing a thiol or protected thiol group can generate a chiral β-hydroxyester with two stereocenters. Dynamic reductive kinetic resolution (DYRKR) using KREDs allows for the synthesis of specific diastereomers from racemic α-substituted-β-keto esters with high diastereomeric and enantiomeric excess. alaska.edu Commercially available KREDs have been used to synthesize both syn and anti diastereomers of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters. alaska.edu This strategy could be directly applied to the synthesis of chiral hydroxy-mercaptoesters, which are valuable building blocks.

| Enzyme | Substrate Type | Product Type | Key Advantage |

| Ketoreductase (KRED) | Prochiral ketoesters, Racemic α-substituted β-ketoesters | Chiral hydroxyesters | High stereoselectivity, access to specific enantiomers and diastereomers. |

Investigations into Thiol Dioxygenases and Related Enzymes

Thiol dioxygenases are a class of non-heme iron-dependent enzymes that play a crucial role in sulfur metabolism by catalyzing the oxidation of thiols to their corresponding sulfinates. acs.orgnih.gov Understanding these enzymes provides insight into the biological fate of thiol-containing compounds.

Cysteine dioxygenase (CDO) and 3-mercaptopropionate dioxygenase (MDO) are two well-characterized members of the thiol dioxygenase family. nih.gov CDO catalyzes the oxidation of L-cysteine to cysteine sulfinic acid, while MDO acts on 3-mercaptopropionic acid (3-MPA) to produce 3-sulfinopropionate. nih.govacs.orgasm.org

Extensive research has highlighted key differences in their substrate specificity, which appear to be governed by subtle variations in their active site architecture. nih.govacs.orgresearchgate.net A significant finding is the difference in a key active site residue: CDOs typically have an arginine (Arg) at a specific position, while MDOs often have a glutamine (Gln). nih.govnih.gov For example, a CDO homologue from Pseudomonas aeruginosa was identified that showed a marked preference for 3-MPA over cysteine, and it was thus classified as an MDO. nih.govnih.gov Crystallographic and computational studies suggest this Arg-to-Gln substitution is a primary determinant of substrate specificity. nih.govresearchgate.net The positively charged arginine residue in the CDO active site is believed to interact with the α-carboxylate group of cysteine, an interaction that is absent or altered in MDOs, allowing them to accommodate substrates like 3-MPA that lack the α-amino group. nih.govresearchgate.net

Kinetic data from various thiol dioxygenases further illuminates these differences in substrate preference.

| Enzyme | Organism | Preferred Substrate | Key Active Site Feature | Reference |

| Cysteine Dioxygenase (CDO) | Rattus norvegicus | L-Cysteine | Arg60 | acs.org |

| 3-Mercaptopropionate Dioxygenase (p3MDO) | Pseudomonas aeruginosa | 3-Mercaptopropionic acid | Gln in place of Arg | nih.govnih.gov |

| 3-Mercaptopropionate Dioxygenase (AvMDO) | Azotobacter vinelandii | 3-Mercaptopropionic acid | "Gln-type" | acs.org |

| Cysteine Dioxygenase A (CdoA) | Ralstonia eutropha H16 | 3-Mercaptopropionate | - | asm.org |

| Cysteine Dioxygenase B (CdoB) | Ralstonia eutropha H16 | Cysteine | - | asm.org |

Methyl-coenzyme M reductase (MCR) is a crucial enzyme found in methanogenic archaea, where it catalyzes the final, methane-forming step of methanogenesis. nih.govnih.gov The reaction involves the reductive cleavage of the carbon-sulfur bond in methyl-coenzyme M (CH₃-S-CoM) using coenzyme B (HS-CoB) as the reductant, to produce methane (B114726) and a heterodisulfide (CoM-S-S-CoB). rsc.org The enzyme contains a unique nickel-containing porphinoid cofactor called F₄₃₀, which is central to its catalytic activity. nih.gov

The precise mechanism of MCR catalysis is a subject of ongoing research, with two main proposed pathways. nih.govrsc.org

Mechanism I: Involves a nucleophilic attack of the reduced Ni(I) state of cofactor F₄₃₀ on the methyl group of methyl-S-coenzyme M, forming a methyl-Ni(III) intermediate. nih.gov

Mechanism II: Proposes that the Ni(I) center attacks the sulfur atom of methyl-S-coenzyme M, leading to the formation of a methyl radical and a Ni(II)-thiolate complex. nih.gov

To elucidate the mechanism, researchers have utilized various substrate analogues. nih.gov These studies involve synthesizing molecules that are structurally similar to the native substrate, methyl-S-coenzyme M, and observing how they interact with the enzyme. For example, methyl-seleno-coenzyme M was found to be a substrate, while the oxygen analogue, 2-methoxyethanesulfonic acid, acted as an inhibitor but was not cleaved. nih.gov Such mechanistic probes help to map the structural and electronic requirements for substrate binding and catalysis within the MCR active site. nih.govacs.org

Enzyme Immobilization and Bioconjugation Studies

The functionalization of enzymes through immobilization and their use in creating bioconjugates are pivotal areas of research, aiming to enhance catalytic efficiency, stability, and applicability. While specific studies focusing exclusively on (S)-Methyl 2-mercaptopropionate are limited, a broader examination of related thiol-containing compounds and chiral esters provides significant insights into the potential methodologies for its use in these advanced applications.

Enzyme Immobilization for Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. researchgate.net Immobilized enzymes, especially lipases, are widely employed for the kinetic resolution of racemic mixtures due to their high enantioselectivity, operational stability, and reusability. researchgate.netnih.gov Although direct studies on the immobilization of enzymes for the production of (S)-Methyl 2-mercaptopropionate are not extensively documented, research on the kinetic resolution of structurally similar compounds, such as 2-arylpropionic acids and other chiral thiols, offers valuable transferable knowledge.

Lipase B from Candida antarctica (CALB) is a versatile and robust biocatalyst frequently used for these purposes. nih.govtandfonline.com Its immobilization on various supports, including octyl-agarose (B13739342), magnetic nanoparticles, and silica (B1680970), has been shown to significantly enhance its catalytic performance. nih.govmdpi.comort.edu.uy For instance, the immobilization of CALB on octyl-agarose has been successfully applied in the kinetic resolution of (R,S)-flurbiprofen, a 2-arylpropionic acid, through enantioselective esterification. mdpi.com The choice of buffer and support material during immobilization plays a crucial role in the resulting enzyme's activity and enantioselectivity. mdpi.com

The following table summarizes findings from studies on the kinetic resolution of compounds analogous to (S)-2-mercaptopropionic acid using immobilized lipases, highlighting the potential for similar applications with (S)-Methyl 2-mercaptopropionate.

| Enzyme | Support | Substrate | Reaction | Key Findings | Reference |

| Candida antarctica Lipase B (CALB) | Octyl-agarose | (R,S)-Flurbiprofen | Enantioselective esterification | High enantiomeric excess (eep = 89.6%) was achieved. Immobilization at pH 9 yielded higher conversion rates. | mdpi.com |